Thiocyanic acid, 3-pyridinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiocyanic acid, 3-pyridinyl ester is an organic compound with the molecular formula C6H4N2S. It is a member of the thiocyanate family, which is known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is particularly interesting due to its unique structure, which combines a thiocyanate group with a pyridine ring, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiocyanic acid, 3-pyridinyl ester can be synthesized through several methods, including photochemical and electrochemical thiocyanation reactionsThe key stage in these reactions is the generation of the SCN radical via one-electron oxidation of the SCN anion, followed by its addition to the substrate .
Industrial Production Methods: Industrial production of this compound typically involves the use of visible light and electricity to perform thiocyanation reactions. This approach is favored due to its environmental friendliness and cost-effectiveness. The process involves the use of various chemical oxidants that produce stoichiometric amounts of waste, making it a more sustainable option .
Chemical Reactions Analysis
Types of Reactions: Thiocyanic acid, 3-pyridinyl ester undergoes several types of chemical reactions, including:
Oxidation: Involves the conversion of the thiocyanate group to other functional groups.
Reduction: Reduction of the thiocyanate group to form different products.
Substitution: The thiocyanate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include various chemical oxidants, visible-light photocatalysts, and electrophilic reagents. The conditions for these reactions often involve the use of visible light and electricity, making them environmentally friendly and cost-effective .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, photochemical and electrochemical thiocyanation reactions can produce a variety of thiocyanato-substituted compounds, which can be further transformed into other valuable intermediates .
Scientific Research Applications
Thiocyanic acid, 3-pyridinyl ester has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of organosulfur compounds and other valuable chemicals.
Biology: Investigated for its potential bactericidal, fungicidal, and insecticidal properties.
Medicine: Explored for its potential use in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of thiocyanic acid, 3-pyridinyl ester involves the generation of the SCN radical via one-electron oxidation of the SCN anion. This radical then adds to the substrate, leading to the formation of various thiocyanato-substituted products. The molecular targets and pathways involved in these reactions are still being investigated, but they are believed to involve complex redox processes and radical intermediates .
Comparison with Similar Compounds
Thiocyanic acid, 3-pyridinyl ester can be compared with other similar compounds, such as:
- Thiocyanic acid, 4-pyridinyl ester
- Thiocyanic acid, 2-pyridinyl ester
- Thiocyanic acid, phenyl ester
These compounds share similar structures and properties but differ in the position of the thiocyanate group on the pyridine ring. This compound is unique due to its specific substitution pattern, which can influence its reactivity and applications .
Properties
CAS No. |
2645-25-2 |
---|---|
Molecular Formula |
C6H4N2S |
Molecular Weight |
136.18 g/mol |
IUPAC Name |
pyridin-3-yl thiocyanate |
InChI |
InChI=1S/C6H4N2S/c7-5-9-6-2-1-3-8-4-6/h1-4H |
InChI Key |
OYKDNXIKMAQMJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.